molecular formula C15H14N2O4S B13270073 2-(3-Methoxy-7-nitro-10H-phenothiazin-10-yl)ethan-1-ol

2-(3-Methoxy-7-nitro-10H-phenothiazin-10-yl)ethan-1-ol

Cat. No.: B13270073
M. Wt: 318.3 g/mol
InChI Key: JTWYKTYYIRGJEP-UHFFFAOYSA-N
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Description

2-(3-Methoxy-7-nitro-10H-phenothiazin-10-yl)ethan-1-ol is a chemical compound with the molecular formula C15H14N2O4S and a molecular weight of 318.35 g/mol . This compound belongs to the phenothiazine class, which is known for its diverse applications in various fields, including medicine and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxy-7-nitro-10H-phenothiazin-10-yl)ethan-1-ol typically involves the reaction of 3-methoxy-7-nitrophenothiazine with an appropriate ethanolic reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is stirred at elevated temperatures, often around 150°C, under a nitrogen atmosphere for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-7-nitro-10H-phenothiazin-10-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

2-(3-Methoxy-7-nitro-10H-phenothiazin-10-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-7-nitro-10H-phenothiazin-10-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, phenothiazine derivatives are known to modulate various cellular processes, including enzyme inhibition and receptor binding. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methoxy-7-nitro-10H-phenothiazin-10-yl)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and nitro groups allows for diverse chemical modifications and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H14N2O4S

Molecular Weight

318.3 g/mol

IUPAC Name

2-(3-methoxy-7-nitrophenothiazin-10-yl)ethanol

InChI

InChI=1S/C15H14N2O4S/c1-21-11-3-5-13-15(9-11)22-14-8-10(17(19)20)2-4-12(14)16(13)6-7-18/h2-5,8-9,18H,6-7H2,1H3

InChI Key

JTWYKTYYIRGJEP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C3=C(S2)C=C(C=C3)[N+](=O)[O-])CCO

Origin of Product

United States

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